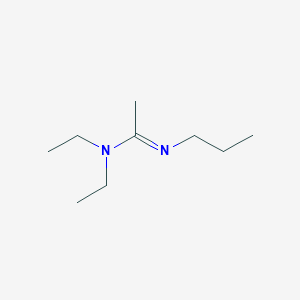

N,N-Diethyl-N'-propylacetamidine

Descripción

N,N-Diethyl-N'-propylacetamidine is an acetamidine derivative characterized by an amidine functional group (R-C(=NH)-NR₂) with ethyl and propyl substituents. Amidines are structurally distinct from amides due to the presence of the =NH (imino) group, which confers greater basicity and reactivity compared to the carbonyl group in amides .

Propiedades

Número CAS |

151328-42-6 |

|---|---|

Fórmula molecular |

C9H20N2 |

Peso molecular |

156.27 g/mol |

Nombre IUPAC |

N,N-diethyl-N'-propylethanimidamide |

InChI |

InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |

Clave InChI |

AGZSVOCXEYHQGE-UHFFFAOYSA-N |

SMILES |

CCCN=C(C)N(CC)CC |

SMILES canónico |

CCCN=C(C)N(CC)CC |

Sinónimos |

N,N-Diethyl-N'Propylacetamidine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Alkylamidines

The primary structural analogs of N,N-Diethyl-N'-propylacetamidine are alkyl-substituted amidines with variations in alkyl chain length and branching. Key examples from regulatory lists include:

| Compound Name | CAS Reg. No. | Substituents (R₁, R₂, R₃) | Molecular Formula* | Molecular Weight* (g/mol) |

|---|---|---|---|---|

| N,N-Diethylpropanamidine | 84764-73-8 | R₁=R₂=ethyl, R₃=propyl | C₈H₁₇N₃ | 155.24 |

| N,N-Diethylbutanamidine | 53510-30-8 | R₁=R₂=ethyl, R₃=butyl | C₉H₁₉N₃ | 169.27 |

| N,N-Diisopropylbutanamidine | 1342789-47-2 | R₁=R₂=isopropyl, R₃=butyl | C₁₁H₂₃N₃ | 197.32 |

| N,N-Dimethylpropanamidine | 56776-14-8 | R₁=R₂=methyl, R₃=propyl | C₆H₁₃N₃ | 127.19 |

Notes:

- *Molecular formulas and weights are inferred from IUPAC naming conventions.

- Increasing alkyl chain length (e.g., propyl vs.

- Branching (e.g., isopropyl groups) may reduce metabolic stability compared to linear chains .

Functional Group Comparison: Amidines vs. Amides

- Amidines (e.g., N,N-Diethylpropanamidine): Exhibit strong basicity due to the imino (=NH) group, with pKa values typically between 8–12. This property makes them prone to protonation under physiological conditions .

- Amides (e.g., N,N-Diisopropylacetamide): Lack basicity due to the electron-withdrawing carbonyl group (pKa ~−0.5), resulting in greater chemical stability and lower reactivity .

Physicochemical Properties

Limited experimental data are available for this compound. However, analogs such as N,N-Dimethyl-2-phenyl-N'-propyl-acetamidine (C₁₃H₂₀N₂, MW 204.31) demonstrate gas chromatography retention times influenced by phenyl group substitution, suggesting that polar substituents can alter volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.